molecular formula C18H23N3O B14785108 2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

Cat. No.: B14785108
M. Wt: 297.4 g/mol
InChI Key: CZWMNGLLDLVEHF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide is a complex organic compound that features a unique structure combining an isoquinoline moiety with a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline moiety through cyclization reactions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, such as metal catalysts or catalyst-free processes in water, to enhance the yield and reduce the environmental impact . The choice of solvents, reaction temperatures, and purification methods are also crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide is unique due to its combination of a cyclopropyl group and an isoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

InChI

InChI=1S/C18H23N3O/c1-12(2)17(19)18(22)21(14-7-8-14)11-16-15-6-4-3-5-13(15)9-10-20-16/h3-6,9-10,12,14,17H,7-8,11,19H2,1-2H3

InChI Key

CZWMNGLLDLVEHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N

Origin of Product

United States

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